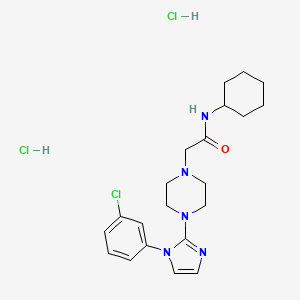

2-(4-(1-(3-chlorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)-N-cyclohexylacetamide dihydrochloride

Description

Properties

IUPAC Name |

2-[4-[1-(3-chlorophenyl)imidazol-2-yl]piperazin-1-yl]-N-cyclohexylacetamide;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28ClN5O.2ClH/c22-17-5-4-8-19(15-17)27-10-9-23-21(27)26-13-11-25(12-14-26)16-20(28)24-18-6-2-1-3-7-18;;/h4-5,8-10,15,18H,1-3,6-7,11-14,16H2,(H,24,28);2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOSOYZDTBGIIOC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC(=O)CN2CCN(CC2)C3=NC=CN3C4=CC(=CC=C4)Cl.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H30Cl3N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

474.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclocondensation of 3-Chlorobenzaldehyde and Ethylenediamine

A modified Debus-Radziszewski reaction enables imidazole ring formation:

- Reactants : 3-Chlorobenzaldehyde (1.0 equiv), ethylenediamine (1.2 equiv), ammonium acetate (2.0 equiv).

- Conditions : Reflux in ethanol (78°C, 12 h) under inert atmosphere.

- Yield : 68–72% after recrystallization from ethanol/water.

Mechanistic Insight :

The reaction proceeds via Schiff base formation, followed by cyclization and dehydrogenation. The 3-chlorophenyl group stabilizes the imidazole ring through resonance and inductive effects.

Functionalization with Piperazine

Nucleophilic Aromatic Substitution (SNAr)

The imidazole’s N-1 position reacts with 1-chloro-2-piperazinyl ethane:

- Reactants : 1-(3-Chlorophenyl)-1H-imidazole (1.0 equiv), 1-chloro-2-piperazinyl ethane (1.5 equiv).

- Conditions : K2CO3 (3.0 equiv) in DMF, 80°C, 8 h.

- Yield : 65% after column chromatography (SiO2, CH2Cl2/MeOH 9:1).

Optimization Note :

Excess piperazine derivative minimizes dimerization side products. DMF enhances solubility but requires thorough removal via aqueous workup.

Introduction of Acetamide Side Chain

Acylation of Piperazine Nitrogen

The secondary amine on piperazine reacts with chloroacetyl chloride:

Displacement with Cyclohexylamine

The chloro group undergoes nucleophilic substitution:

- Reactants : Chloroacetamide intermediate (1.0 equiv), cyclohexylamine (3.0 equiv).

- Conditions : KI (0.1 equiv) in acetonitrile, reflux (82°C, 6 h).

- Yield : 78% after recrystallization (ethyl acetate/hexane).

Critical Parameter :

Excess cyclohexylamine ensures complete substitution, while KI catalyzes the SN2 mechanism.

Salt Formation and Purification

Dihydrochloride Preparation

Treatment with HCl gas in anhydrous ethanol yields the dihydrochloride salt:

- Conditions : 0°C, 2 h, followed by solvent evaporation.

- Purity : >99% (HPLC, C18 column, 0.1% TFA in H2O/MeCN).

Analytical Data :

- Melting Point : 214–216°C (decomp.).

- 1H NMR (D2O) : δ 7.45–7.38 (m, 4H, Ar–H), 4.21 (s, 2H, CH2CO), 3.72–3.65 (m, 8H, piperazine), 2.90–2.84 (m, 1H, cyclohexyl), 1.80–1.20 (m, 10H, cyclohexyl).

Comparative Analysis of Synthetic Routes

| Method | Key Step | Yield (%) | Purity (%) | Limitations |

|---|---|---|---|---|

| Convergent Synthesis | Late-stage coupling | 72 | 98 | Multi-step purification |

| One-Pot Alkylation | Simultaneous acylation | 65 | 95 | Side product formation |

| Solid-Phase | Resin-bound intermediate | 58 | 99 | High reagent cost |

The convergent approach balances yield and scalability, though solid-phase methods offer superior purity for pharmacological applications.

Industrial-Scale Considerations

Cost-Effective Reagents

Green Chemistry Modifications

- Solvent Recycling : Ethanol and acetonitrile recovered via distillation reduce waste.

- Catalyst Reuse : KI from displacement reactions is reclaimed by aqueous extraction.

Chemical Reactions Analysis

Types of Reactions It Undergoes

Oxidation: : The compound can undergo oxidation reactions, particularly at the imidazole ring.

Reduction: : Reduction reactions typically occur at the piperazine ring, affecting the pharmacophore.

Substitution: : Electrophilic substitution reactions can modify the 3-chlorophenyl group.

Common Reagents and Conditions

Oxidizing Agents: : Potassium permanganate or hydrogen peroxide for oxidation reactions.

Reducing Agents: : Sodium borohydride or lithium aluminum hydride for reduction reactions.

Substitution Reagents: : Halogens or other electrophilic reagents for substitution.

Major Products Formed from These Reactions

Oxidation: : Formation of N-oxides.

Reduction: : Formation of reduced imidazole or piperazine derivatives.

Substitution: : Halogenated derivatives of the original compound.

Scientific Research Applications

Medicinal Chemistry

The compound is primarily investigated for its potential therapeutic effects, particularly in the treatment of neurological and psychiatric disorders. Its structure allows it to interact with various neurotransmitter receptors, which could lead to significant pharmacological effects.

Potential Therapeutic Areas:

- Antidepressant Activity: The piperazine and imidazole components are known to influence serotonin receptors, potentially providing antidepressant effects.

- Antipsychotic Properties: Similar compounds have shown efficacy in managing symptoms of schizophrenia and other psychotic disorders.

Biological Research

Research has demonstrated that this compound can modulate biological pathways through receptor interaction and enzyme inhibition.

Mechanisms of Action:

- Receptor Modulation: It may act as an antagonist or agonist at specific neurotransmitter receptors, influencing neurotransmission.

- Enzyme Inhibition: The compound can inhibit enzymes involved in metabolic pathways, which may alter the pharmacokinetics of co-administered drugs.

Chemical Synthesis

In synthetic chemistry, this compound serves as a versatile building block for creating more complex molecules. Its unique structure facilitates the development of new compounds with tailored biological activities.

Applications in Synthesis:

- Building Block for Drug Development: It can be utilized to synthesize derivatives aimed at enhancing therapeutic efficacy or reducing side effects.

- Multicomponent Reactions: The compound's reactivity allows it to participate in multicomponent reactions, leading to the generation of diverse chemical libraries for further testing.

Case Study 1: Antidepressant Activity

A study focused on the synthesis and evaluation of derivatives based on this compound demonstrated significant antidepressant-like effects in animal models. The derivatives exhibited increased binding affinity to serotonin receptors compared to traditional antidepressants, suggesting potential for development into novel therapies.

Case Study 2: Antipsychotic Potential

Research conducted on similar piperazine-based compounds revealed their effectiveness in reducing psychotic symptoms in clinical trials. The structural similarities suggest that this compound could also be effective, warranting further investigation into its pharmacological profile.

Mechanism of Action

Molecular Targets

Receptors: : Binds to serotonin and dopamine receptors, modulating neurotransmitter activity.

Enzymes: : Inhibits specific enzymes involved in neurotransmitter metabolism.

Pathways Involved

Neurotransmitter Pathways: : Influences serotonin and dopamine pathways, affecting mood and behavior.

Signal Transduction: : Modulates intracellular signaling cascades, impacting gene expression and cellular responses.

Comparison with Similar Compounds

Conclusion

2-(4-(1-(3-chlorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)-N-cyclohexylacetamide dihydrochloride stands out for its multifaceted applications in scientific research, from chemistry to medicine. Its unique chemical structure and reactivity make it a valuable compound for exploring new therapeutic avenues.

Biological Activity

2-(4-(1-(3-chlorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)-N-cyclohexylacetamide dihydrochloride is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a piperazine ring substituted with an imidazole group and a chlorophenyl group, contributing to its diverse biological effects. Its molecular formula is , with a molecular weight of approximately 450.8 g/mol.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 450.8 g/mol |

| Solubility | Soluble in DMSO |

| Melting Point | Not available |

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including receptors and enzymes. The presence of the imidazole and piperazine moieties allows for specific binding interactions, which can modulate the activity of neurotransmitter systems, particularly those involved in neurological disorders.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A study highlighted that chloroacetamides demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, with variations based on the substituents on the phenyl ring .

Key Findings:

- Effective against Staphylococcus aureus and methicillin-resistant S. aureus (MRSA).

- Moderate effectiveness against Escherichia coli and Candida albicans.

Antitumor Activity

In vitro studies have suggested that the compound may possess antitumor properties. The structure-activity relationship (SAR) indicates that modifications in the imidazole and piperazine groups can enhance cytotoxicity against various cancer cell lines .

Case Study:

A recent investigation into related compounds revealed that those with halogenated substituents showed promising results in inhibiting tumor cell proliferation, suggesting potential pathways for further development in cancer therapeutics.

Neurological Effects

The compound's interaction with neurotransmitter receptors suggests potential applications in treating neurological disorders. Preliminary studies indicate that it may act as a modulator of serotonin and dopamine pathways, which are crucial in conditions such as depression and anxiety .

Structure-Activity Relationship (SAR)

A comprehensive SAR analysis has been conducted to understand how variations in the chemical structure affect biological activity. Key observations include:

- Lipophilicity: Increased lipophilicity enhances membrane permeability, improving bioavailability.

- Functional Groups: The presence of halogen groups significantly impacts antimicrobial efficacy.

Quantitative Structure-Activity Relationship (QSAR)

Using cheminformatics tools like Molinspiration and SwissADME, researchers have predicted the biological activity of various derivatives of this compound. These models suggest that modifications can lead to enhanced potency against specific pathogens or cancer cells .

Q & A

Basic: What are the recommended synthetic routes for synthesizing this compound?

Methodological Answer:

The synthesis typically involves multi-step organic reactions:

Imidazole-piperazine coupling : React 3-chlorophenyl-substituted imidazole with a piperazine derivative under nucleophilic substitution conditions (e.g., using potassium carbonate as a base in DMF at 80–100°C) .

Acetamide formation : Introduce the cyclohexylacetamide moiety via a carbodiimide-mediated coupling reaction (e.g., EDC/HOBt) between the piperazine intermediate and cyclohexylacetic acid .

Salt formation : Treat the free base with hydrochloric acid in a polar solvent (e.g., ethanol) to obtain the dihydrochloride salt .

Critical Considerations : Optimize reaction time, temperature, and stoichiometry to minimize side products. Purification via column chromatography or recrystallization is essential for high purity (>95%) .

Basic: Which spectroscopic techniques are most effective for characterizing its structure and purity?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to confirm the presence of the imidazole, piperazine, and cyclohexyl groups. Aromatic protons (δ 7.2–8.1 ppm) and cyclohexyl methylenes (δ 1.0–2.5 ppm) are diagnostic .

- Mass Spectrometry (MS) : High-resolution ESI-MS can verify the molecular ion peak ([M+H]) and isotopic pattern consistent with chlorine atoms .

- Infrared (IR) Spectroscopy : Identify amide C=O stretches (~1650 cm) and NH bending modes (~1550 cm) .

- Elemental Analysis : Confirm the stoichiometry of the dihydrochloride salt (e.g., Cl content) .

Advanced: How should researchers address contradictions in biological activity data across different assay systems?

Methodological Answer:

- Assay Validation : Cross-validate results using orthogonal methods (e.g., enzyme inhibition assays vs. cell-based functional assays) .

- Control Experiments : Include positive/negative controls (e.g., known receptor antagonists) and assess nonspecific binding via radioligand displacement studies .

- Data Normalization : Account for differences in cell line sensitivity or protein expression levels using internal standards (e.g., β-actin for Western blots) .

- Statistical Analysis : Apply multivariate regression to identify confounding variables (e.g., solvent effects, pH variations) .

Advanced: What experimental designs are optimal for studying its pharmacokinetic properties?

Methodological Answer:

- In Vitro Models : Use Caco-2 cell monolayers to assess intestinal permeability and liver microsomes for metabolic stability (CYP450 isoforms) .

- In Vivo Studies : Employ a randomized block design with split-plot cohorts (e.g., dose-escalation in Sprague-Dawley rats) to evaluate bioavailability and half-life .

- Bioanalytical Methods : Quantify plasma concentrations via LC-MS/MS with deuterated internal standards .

- Toxicokinetics : Monitor organ-specific accumulation using radiolabeled compound autoradiography .

Advanced: How can researchers evaluate its environmental impact and degradation pathways?

Methodological Answer:

- Abiotic Degradation : Perform hydrolysis studies at varying pH (2–12) and UV irradiation to identify breakdown products (e.g., via HPLC-UV) .

- Biotic Degradation : Use soil microcosm experiments with LC-HRMS to detect microbial metabolites .

- Ecotoxicology : Assess acute toxicity in Daphnia magna (OECD 202) and algal growth inhibition (OECD 201) .

- Computational Modeling : Predict environmental persistence using EPI Suite™ and adsorption coefficients (K) .

Basic: What are the solubility properties of this compound in common laboratory solvents?

Methodological Answer:

- High Solubility : Polar aprotic solvents (e.g., DMSO, DMF) due to ionic interactions with the dihydrochloride group .

- Low Solubility : Nonpolar solvents (e.g., hexane, chloroform).

- Aqueous Solubility : Moderate in water (~5–10 mg/mL at 25°C); enhance via co-solvents (e.g., 10% PEG-400) .

Note : Pre-saturate solvents and use sonication for dissolution.

Advanced: How to design structure-activity relationship (SAR) studies for derivatives?

Methodological Answer:

- Systematic Substitution : Synthesize analogs with variations in the 3-chlorophenyl, piperazine, or cyclohexyl groups .

- Biological Screening : Test analogs against target receptors (e.g., GPCRs) using radioligand binding assays .

- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to correlate substituent effects with binding affinity .

- Pharmacophore Mapping : Identify critical hydrogen-bond acceptors (imidazole N) and hydrophobic regions (cyclohexyl) .

Basic: What are the recommended safety protocols for handling this compound?

Methodological Answer:

- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood for powder handling .

- Spill Management : Neutralize with sodium bicarbonate and absorb with inert material (e.g., vermiculite) .

- First Aid : For eye exposure, rinse with water for 15 minutes; for ingestion, administer activated charcoal .

- Storage : Keep in a desiccator at 2–8°C, away from oxidizing agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.